molecular formula C10H13NO4 B2745696 2-amino-2-(2,4-dimethoxyphenyl)acetic Acid CAS No. 116435-36-0

2-amino-2-(2,4-dimethoxyphenyl)acetic Acid

Cat. No.: B2745696
CAS No.: 116435-36-0
M. Wt: 211.217
InChI Key: FILCLWAUZHLXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(2,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of an amino group and a phenylacetic acid moiety substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,4-dimethoxybenzaldehyde reacting with the amino group of glycine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-amino-2-(2,4-dimethoxyphenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(2,4-dimethylphenyl)acetic acid
  • 2-amino-2-(2,4-dihydroxyphenyl)acetic acid
  • 2-amino-2-(2,4-dichlorophenyl)acetic acid

Uniqueness

2-amino-2-(2,4-dimethoxyphenyl)acetic acid is unique due to the presence of methoxy groups, which can significantly influence its chemical properties and biological activity. The methoxy groups can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two methoxy groups on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that focus on the introduction of amino and methoxy functionalities onto the phenyl ring. Recent studies have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times, demonstrating a trend toward more efficient synthetic methodologies in pharmaceutical chemistry .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing a range of pharmacological effects:

Antioxidant Activity

Research indicates that derivatives containing methoxy groups exhibit significant antioxidant properties. In a DPPH assay, compounds similar to this compound demonstrated a marked decrease in absorbance at 517 nm, indicating strong free radical scavenging activity .

Anticancer Properties

Recent investigations into the cytotoxic effects of this compound have shown promising results against several human tumor cell lines. For instance, structural modifications on the phenyl ring can enhance cytotoxicity. Compounds with similar moieties have been tested against MDA-MB-231 and MCF-7 breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics like Doxorubicin .

Neuroprotective Effects

There is evidence suggesting that compounds with similar structures may enhance neuroprotective effects. For example, studies have indicated that certain derivatives can improve learning and memory in animal models, potentially through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning and nature of substituents on the aromatic ring significantly influence biological activity. The presence of electron-donating groups like methoxy enhances lipophilicity and bioavailability, which may correlate with increased potency in biological assays .

Substituent Effect on Activity
Methoxy (–OCH₃)Increases antioxidant and cytotoxicity
Dimethyl (–(CH₃)₂)Alters neuroprotective properties
Positioning on RingCritical for receptor binding affinity

Case Studies

  • Antioxidant Assessment : A study employing DPPH assays found that compounds similar to this compound exhibited up to 80% inhibition at concentrations as low as 100 µg/mL compared to controls .
  • Cytotoxicity Testing : In vitro studies evaluated the cytotoxic effects against various cancer cell lines, where certain derivatives showed IC50 values below 10 µM, indicating significant antiproliferative activity .
  • Neuropharmacological Studies : Animal models treated with derivatives showed enhanced cognitive functions in maze tests compared to untreated groups, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILCLWAUZHLXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.